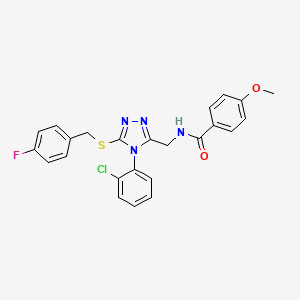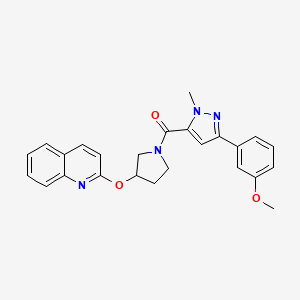
ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate, also known as EPMC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EPMC is a pyrazole derivative that has shown promise in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cellular processes. Specifically, ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation. By inhibiting these enzymes, ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate may be able to slow or stop the growth of cancer cells and prevent the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on histone deacetylases, ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its potential use in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate in lab experiments is its relatively low cost and availability. ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate can be synthesized using commercially available starting materials, making it a cost-effective option for researchers. However, one limitation of ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate is its potential toxicity. While ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has not been shown to be toxic at low concentrations, higher concentrations may cause cell death and other adverse effects. As with any experimental compound, caution should be exercised when working with ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. One area of interest is in the development of new cancer drugs based on ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. Further studies are needed to determine the optimal dosage and delivery method for ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate in cancer treatment. Another area of interest is in the development of new drugs for the treatment of Alzheimer's disease. ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has shown promise in reducing beta-amyloid plaques in the brain, but further studies are needed to determine its efficacy and safety in humans. Finally, ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate may have potential applications in other areas of research, such as epigenetics and gene expression. Further studies are needed to explore these potential applications.
Synthesemethoden
Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. This produces the intermediate ethyl 4-chloro-3-methyl-1H-pyrazole-5-carboxylate, which is then reacted with sodium hydride and methyl iodide to produce ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has shown potential in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
ethyl 4-chloro-2-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-12-7(11)6-5(8)4-9-10(6)2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSMINZMBPQJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine](/img/structure/B2697329.png)


![2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B2697334.png)
![Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2697336.png)


![1-(2-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2697340.png)
![3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B2697344.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2697345.png)



![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2697352.png)